molecular formula C20H20NP B12893912 Ethyl(diphenyl)(phenylimino)-lambda~5~-phosphane CAS No. 17985-99-8

Ethyl(diphenyl)(phenylimino)-lambda~5~-phosphane

Cat. No.: B12893912
CAS No.: 17985-99-8
M. Wt: 305.4 g/mol
InChI Key: FSYQUEIYZHAOKJ-UHFFFAOYSA-N
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Description

N-(Ethyldiphenylphosphoranylidene)aniline is a chemical compound with the molecular formula C20H20NP and a molecular weight of 305.35 g/mol . It is known for its use as a ligand in various catalytic processes and has applications in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Ethyldiphenylphosphoranylidene)aniline typically involves the reaction of aniline with ethyldiphenylphosphine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N-(Ethyldiphenylphosphoranylidene)aniline are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Ethyldiphenylphosphoranylidene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, secondary amines, and substituted aniline derivatives .

Mechanism of Action

The mechanism of action of N-(Ethyldiphenylphosphoranylidene)aniline involves its role as a ligand, where it coordinates with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium and platinum, and the pathways involved often include oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Similar in structure but lacks the aniline moiety.

    Diphenylphosphinoethane: Contains a similar phosphine group but with different substituents.

    N-Phenylphosphoranylideneamine: Similar structure but with different alkyl groups.

Uniqueness

N-(Ethyldiphenylphosphoranylidene)aniline is unique due to its specific combination of aniline and phosphoranylidene groups, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in certain catalytic processes, offering advantages in terms of selectivity and reactivity .

Properties

CAS No.

17985-99-8

Molecular Formula

C20H20NP

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl-diphenyl-phenylimino-λ5-phosphane

InChI

InChI=1S/C20H20NP/c1-2-22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21-18-12-6-3-7-13-18/h3-17H,2H2,1H3

InChI Key

FSYQUEIYZHAOKJ-UHFFFAOYSA-N

Canonical SMILES

CCP(=NC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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